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Flutamide-d7

Cat. No.: B1140629
CAS No.: 223143-72-3
M. Wt: 283.25
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Description

Significance of Isotopic Labeling in Pharmaceutical Research

Isotopic labeling is a fundamental technique in pharmaceutical research, providing profound insights into the behavior of drugs within biological systems. musechem.comclearsynth.com By incorporating stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), or radioactive isotopes such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), scientists can trace the journey of a drug molecule in the body. musechem.comsimsonpharma.com This allows for detailed studies of a drug's absorption, distribution, metabolism, and excretion (ADME), which are critical for evaluating its efficacy and safety. musechem.comchemicalsknowledgehub.com

Deuterium labeling, in particular, has gained prominence for its ability to modify the pharmacokinetic profiles of drugs. medchemexpress.comnih.gov By strategically replacing hydrogen with deuterium at sites of metabolic activity, researchers can slow down the breakdown of a drug, potentially leading to improved therapeutic effects and a better safety profile. bioscientia.denih.gov This approach has led to the development of several deuterated drugs that have been approved for clinical use. acs.orgnih.gov

Overview of Flutamide-d7's Role as a Research Tool

This compound is primarily utilized as an internal standard in analytical and pharmacokinetic research. veeprho.commedkoo.com In techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound of known concentration added to a sample to aid in the quantification of a target analyte. bioscience.co.ukmedkoo.com Because this compound is chemically identical to Flutamide (B1673489) but has a different mass, it can be easily distinguished by the mass spectrometer. bioscience.co.ukmedchemexpress.com This allows for highly accurate and precise measurements of Flutamide concentrations in various biological samples, such as plasma and tissue. veeprho.com

The use of this compound as an internal standard helps to correct for any loss of the analyte during sample preparation and analysis, ensuring the reliability of the results. veeprho.com This is crucial for therapeutic drug monitoring, where precise measurements of drug levels are necessary, as well as in pharmacokinetic studies that investigate how a drug is processed by the body over time. veeprho.com

Academic Rationale for Investigating Deuterated Analogs

The investigation of deuterated analogs like this compound is driven by several key academic and practical considerations. A primary motivation is to understand and potentially improve the metabolic properties of existing drugs. nih.govmusechem.com Flutamide itself is rapidly metabolized in the body to its active metabolite, 2-hydroxyflutamide, and other byproducts. nih.govnih.gov Studying deuterated versions can provide valuable information about these metabolic pathways. musechem.com

Furthermore, the "deuterium switch" approach, where a non-deuterated drug is replaced with its deuterated counterpart, has become a significant strategy in drug development. nih.govnih.gov This can lead to new chemical entities with improved pharmacokinetic properties, potentially resulting in lower required doses, less frequent administration, and fewer side effects. bioscientia.denih.gov The successful development and approval of deuterated drugs have spurred further research into the potential benefits of this strategy for a wide range of pharmaceuticals. nih.govtandfonline.com

Properties

CAS No.

223143-72-3

Molecular Formula

C₁₁H₄D₇F₃N₂O₃

Molecular Weight

283.25

Synonyms

2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide-d7;  N-[(Isopropyl-d7)carbonyl]-4-nitro-3-trifluoromethylaniline;  Sch 13521-d7;  4’-Nitro-3’-trifluoromethylisobutyranilide-d7;  Drognil-d7;  Euflex-d7;  Eulexin-d7; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for Flutamide D7

Multi-Step Deuterium (B1214612) Incorporation Pathways for Flutamide-d7 Synthesis

The synthesis of this compound is a multi-step process that strategically introduces deuterium atoms into the molecule. A common and effective pathway involves the use of deuterated starting materials and standard organic reactions to build the final labeled compound. drugfuture.com

Grignard Reaction and Deuterocarboxylic Acid Formation

A key step in the synthesis of this compound involves the creation of a deuterated carboxylic acid intermediate. drugfuture.com This is typically achieved through a Grignard reaction. The process begins with a deuterated alkyl halide, such as deuterated isopropyl bromide (d7). This is reacted with magnesium (Mg) in an appropriate solvent like tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent (d7-isopropylmagnesium bromide). drugfuture.comnih.gov

This highly reactive Grignard reagent is then treated with carbon dioxide (CO2), which acts as an electrophile. The subsequent acidic workup of the reaction mixture yields the desired deuterated isobutyric acid (d7-isobutyric acid). drugfuture.com This method allows for the efficient and high-yield incorporation of deuterium into the carboxylic acid moiety, which is a crucial building block for the final this compound molecule.

Acylation Reactions in Deuterated Flutamide (B1673489) Synthesis

Once the deuterated isobutyric acid is synthesized, the next step is to couple it with the aniline (B41778) fragment of the Flutamide molecule. This is accomplished through an acylation reaction. First, the deuterated isobutyric acid is converted into a more reactive acylating agent, typically an acyl chloride. This is often achieved by reacting the deuterated carboxylic acid with a reagent like oxalyl chloride or thionyl chloride. drugfuture.com

Chemical Purity and Isotopic Enrichment Assessment during Synthesis

Ensuring the chemical purity and high isotopic enrichment of this compound is paramount for its use in research and analytical applications. A combination of analytical techniques is employed to verify the quality of the synthesized compound.

High-performance liquid chromatography (HPLC) is a standard method used to assess the chemical purity of Flutamide and its deuterated analogue. latamjpharm.orgbsu.edu.eg This technique separates the target compound from any unreacted starting materials, byproducts, or other impurities. By comparing the chromatogram of the synthesized this compound to a known reference standard, the chemical purity can be accurately determined. latamjpharm.org

To determine the isotopic enrichment and confirm the location of the deuterium atoms, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are essential. rsc.orgrsc.org High-resolution mass spectrometry (HR-MS) can precisely measure the mass of the molecule, allowing for the calculation of the number of deuterium atoms incorporated and the percentage of isotopic purity. rsc.orgrsc.org

NMR spectroscopy, particularly ¹H NMR and ²H NMR, provides detailed structural information. ¹H NMR can be used to see the disappearance of signals corresponding to the protons that have been replaced by deuterium. ²H NMR directly detects the deuterium nuclei, confirming their presence and position within the molecule. mdpi.com Together, these methods provide a comprehensive evaluation of both the chemical and isotopic integrity of the synthesized this compound. rsc.orgresearchgate.net

Challenges and Advancements in Deuterium Incorporation Techniques

While the synthesis of deuterated compounds like this compound is well-established, there are ongoing challenges and advancements in the field of deuterium incorporation.

Challenges:

Cost and Availability of Deuterated Reagents: The starting materials for deuterated synthesis can be expensive and may not always be readily available. oaepublish.com

Regioselectivity: Achieving site-specific deuteration can be challenging, especially in complex molecules. Undesirable H/D exchange at other positions can lead to a mixture of isotopologues. d-nb.info

Isotopic Scrambling: In some reactions, deuterium atoms can move to unintended positions within the molecule, a phenomenon known as isotopic scrambling. This can complicate the analysis and reduce the utility of the labeled compound. nih.gov

Metabolic Switching: While deuterium substitution can block metabolism at one site, it may promote metabolism at another, an effect known as "metabolic switching". musechem.com

Advancements:

Late-Stage Deuteration: Significant progress has been made in methods for introducing deuterium at a late stage in the synthesis. acs.org This approach, often utilizing transition metal catalysts, allows for the direct exchange of hydrogen for deuterium in a fully formed molecule, which can be more efficient and cost-effective. researchgate.netresearchgate.net

Flow Chemistry: The use of continuous flow reactors is an emerging technology in isotopic labeling. x-chemrx.com Flow chemistry can offer better control over reaction conditions, leading to higher selectivity and yields.

Photocatalysis: Visible-light photocatalysis is proving to be a mild and efficient method for deuterium incorporation, offering high site selectivity under gentle reaction conditions. researchgate.netnih.gov

Electrochemical Methods: Electrocatalytic splitting of heavy water (D₂O) presents a novel and mild pathway for forming C-D bonds, addressing some of the drawbacks of traditional methods, such as the use of expensive deuterium sources. oaepublish.com

These advancements are continually improving the efficiency, selectivity, and cost-effectiveness of synthesizing deuterated compounds, which will further facilitate their application in pharmaceutical research.

Advanced Analytical Characterization and Bioanalytical Quantification of Flutamide D7

Development and Validation of Analytical Methods for Flutamide-d7

The accurate analysis of this compound relies on the development and validation of robust analytical methods. These methods are essential for ensuring the reliability of data in clinical and research settings.

Chromatographic Separation Techniques (e.g., HPLC, UHPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are cornerstone techniques for the separation and quantification of Flutamide (B1673489) and its deuterated internal standard, this compound. researchgate.netlatamjpharm.org These methods offer high resolution and sensitivity, which are crucial for analyzing complex biological matrices.

Methodologies for Flutamide analysis often employ a reversed-phase technique. For instance, a validated HPLC method for Flutamide in pharmaceutical tablets used a Luna-C18 column with an isocratic mobile phase consisting of a 50:50 (v/v) mixture of 0.05 M phosphate (B84403) buffer at pH 4.0 and acetonitrile (B52724). latamjpharm.orgresearchgate.net Detection is typically carried out using a UV detector set at 240 nm. latamjpharm.orgresearchgate.net Such methods demonstrate good linearity over specific concentration ranges, for example, between 2.9 and 11.6 mg L⁻¹, with intra-day relative standard deviations for replicate analyses being as low as 0.44% to 0.78%. latamjpharm.org

The application of UHPLC, often coupled with mass spectrometry, provides even faster and more efficient separations. researchgate.net These advanced chromatographic techniques are vital for resolving this compound from its unlabeled counterpart and other potential interferences in biological samples.

Table 1: Exemplary HPLC Conditions for Flutamide Analysis

ParameterCondition
Column Luna-C18 (100 mm x 4.6 mm i.d., 5 µm)
Mobile Phase 0.05 M phosphate buffer (pH 4.0) - acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min
Detection UV at 240 nm
Retention Time Approximately 5.57 min
Data sourced from a study on the determination of Flutamide in tablets. latamjpharm.orgresearchgate.net

Mass Spectrometry (MS) Applications in Characterization and Quantification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the characterization and quantification of this compound. veeprho.comnih.gov This technique offers high sensitivity and selectivity, allowing for the precise measurement of the analyte and its internal standard in complex matrices like human plasma. veeprho.comnih.gov

In a typical LC-MS/MS method for a related compound, 2-hydroxyflutamide, detection was performed on a triple-quadrupole tandem mass spectrometer using a negative multiple reaction-monitoring (MRM) mode. nih.gov The mass transition ion-pair followed was m/z 290.90–204.8 for 2-hydroxyflutamide. nih.gov For this compound, a specific mass transition would be selected to differentiate it from the unlabeled Flutamide and other metabolites. The use of a stable isotope-labeled internal standard like this compound is recommended in regulatory guidance for bioanalytical method validation to ensure data accuracy. nih.gov

The complexity of mass spectrometry data, which includes retention time, mass-to-charge ratio (m/z), and signal intensity, is managed by using an internal standard. scioninstruments.com this compound provides a stable reference point that corrects for variations in the analytical process, such as matrix effects and instrumental drift, thereby enhancing the reliability of quantification. scioninstruments.com

This compound as an Isotopic Internal Standard in Quantitative Bioanalysis

The use of stable isotope-labeled internal standards is considered the gold standard in quantitative bioanalysis using mass spectrometry. scioninstruments.comkcasbio.com this compound, being a deuterated analog of Flutamide, is an ideal internal standard for quantifying Flutamide in biological matrices. veeprho.com

Co-elution and Mass Shift Properties in LC-MS/MS Assays

In LC-MS/MS assays, an ideal internal standard should co-elute with the analyte of interest to experience the same matrix effects and ionization suppression or enhancement. kcasbio.com While extensive deuteration can sometimes lead to a slight chromatographic separation from the unlabeled compound, the use of stable isotopes like deuterium (B1214612) provides a distinct mass shift that is essential for mass spectrometric detection. kcasbio.com This mass difference allows the mass spectrometer to differentiate between the analyte (Flutamide) and the internal standard (this compound), even if they elute at the same time. veeprho.com

The distinct mass-to-charge ratio of this compound enables its separate detection and quantification alongside Flutamide in a single chromatographic run, which is a fundamental principle of using stable isotope-labeled internal standards in MS-based bioanalysis. scioninstruments.com

Accuracy and Precision in Biological Matrix Quantification

The addition of this compound at a known concentration to calibration standards, quality control samples, and study samples allows for the correction of variability during sample preparation and analysis. nih.gov This significantly improves the accuracy and precision of the quantification of Flutamide in biological matrices such as plasma, serum, or urine. ajpsonline.com

Validation of bioanalytical methods using internal standards like this compound involves assessing several key parameters. Accuracy is determined by measuring the agreement between the measured concentration and the true concentration, with deviations of less than 2% being reported for some methods. orientjchem.orgajpsonline.com Precision, which measures the variability of repeated measurements, should not exceed a 15% coefficient of variation (CV), except at the lower limit of quantification (LLOQ), where a 20% CV may be acceptable. ajpsonline.com The use of this compound helps to ensure that these stringent validation criteria are met, leading to reliable and reproducible data in bioanalytical studies. ajpsonline.com

Table 2: Bioanalytical Method Validation Parameters

ParameterAcceptance Criteria
Accuracy Deviation from nominal concentration should be within ±15% (±20% at LLOQ)
Precision (CV) Should not exceed 15% (20% at LLOQ)
Linearity (r²) Typically ≥ 0.99
General acceptance criteria for bioanalytical method validation. ajpsonline.com

Method Validation Parameters for Deuterated Analogs in Research Settings

The validation of bioanalytical methods is paramount to ensure the reliability and reproducibility of quantitative data. When employing deuterated analogs like this compound as internal standards, specific validation parameters are essential to demonstrate the method's suitability for its intended purpose. These parameters are guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as well as guidelines from the International Council for Harmonisation (ICH). researchgate.netcapa.org.tweuropa.eu

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is highly recommended for bioanalytical methods using mass spectrometry (MS) detection. capa.org.twaptochem.com An ideal SIL-IS co-elutes with the analyte and has a sufficient mass increase to provide a signal outside the natural mass distribution of the unlabeled analyte. aptochem.com This minimizes variability from sample extraction, injection, and ionization. aptochem.com

Key method validation parameters for research settings utilizing deuterated analogs include:

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte from other components in the sample, including endogenous substances and metabolites. researchgate.netsci-hub.se For selectivity, the interference response should be ≤20% of the analyte response at the lower limit of quantification (LLOQ) and ≤ 5% of the internal standard (IS) response. ich.org

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the nominal concentration, while precision measures the reproducibility of the results. jyoungpharm.org For chromatographic methods, accuracy should generally be within ±15% of the nominal value (±20% at the LLOQ). ich.org Precision, expressed as the relative standard deviation (RSD), should also not exceed 15% (20% at the LLOQ). researchgate.netich.org These are typically assessed at multiple quality control (QC) levels, including low, medium, and high concentrations. europa.eu

Calibration Curve and Linearity: A calibration curve is generated to demonstrate the relationship between the analyte concentration and the instrument response. The curve should be linear over the expected concentration range of the study samples. ich.orglatamjpharm.org A minimum of six non-zero calibration standards are typically used. ich.org

Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. tandfonline.com

Matrix Effect: This evaluates the effect of the biological matrix on the ionization of the analyte and internal standard. The coefficient of variation of the IS-normalized matrix factor should be ≤15%. ich.org

Recovery: The extraction efficiency of the analytical method is determined by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample. jyoungpharm.org

Stability: The stability of the analyte and the deuterated internal standard in the biological matrix must be evaluated under various conditions that mimic sample handling and storage. This includes freeze-thaw stability, bench-top stability, and long-term storage stability. ich.org For stable-isotope labeled internal standards, it's crucial to demonstrate that no isotope exchange reactions occur under the same conditions. europa.eu

Carry-over: This assesses the potential for analyte from a high-concentration sample to carry over and affect the measurement of a subsequent low-concentration sample. ich.org

The following interactive data tables summarize typical acceptance criteria for these validation parameters based on regulatory guidelines.

Table 1: Acceptance Criteria for Accuracy and Precision

Parameter Concentration Level Acceptance Criteria
Accuracy LLOQ Within ±20% of nominal value
Other QC levels Within ±15% of nominal value
Precision (RSD) LLOQ ≤20%
Other QC levels ≤15%

Data derived from multiple regulatory guidelines. researchgate.netich.org

Table 2: General Validation Parameters and Acceptance Criteria

Parameter Acceptance Criteria
Selectivity Interference ≤20% of LLOQ response for analyte and ≤5% for IS
Linearity (r²) ≥0.99
Matrix Effect (CV) ≤15%
Carry-over ≤20% of LLOQ response and ≤5% of IS response

Data derived from multiple regulatory guidelines. ich.orgnih.gov

In research settings, adherence to these validation parameters ensures that the bioanalytical method employing this compound as an internal standard is robust, reliable, and produces accurate quantitative data for pharmacokinetic and other research applications. veeprho.comclearsynth.com

Preclinical Metabolic Fate and Pharmacokinetic Characterization of Flutamide D7

Investigation of Metabolic Pathways of Flutamide-d7 in In Vitro Systems

The metabolic conversion of this compound has been primarily studied using in vitro systems, such as human liver microsomes, to understand its biotransformation processes.

Identification of Deuterated Metabolites (e.g., 2-hydroxythis compound)

In vitro studies with human liver microsomes have shown that Flutamide (B1673489) is metabolized to its active form, 2-hydroxyflutamide. caymanchem.comnih.gov Consequently, the primary deuterated metabolite identified for this compound is 2-hydroxythis compound. vulcanchem.com The formation of this metabolite is a critical step as 2-hydroxyflutamide is considered the major biologically active form of the drug. hpra.iehres.ca In addition to the primary hydroxylated metabolite, the metabolism of the parent compound, flutamide, involves other pathways that could theoretically produce other deuterated metabolites. For instance, flutamide can be hydrolyzed to 4-nitro-3-(trifluoromethyl)phenylamine (FLU-1). researchgate.net

Enzymatic Biotransformation: Cytochrome P450 (CYP) Isoforms and Other Enzymes

The enzymatic biotransformation of flutamide and, by extension, this compound, is predominantly mediated by the cytochrome P450 (CYP) system. Specifically, CYP1A2 is the principal enzyme responsible for the hydroxylation of flutamide to 2-hydroxyflutamide. caymanchem.comresearchgate.netpsu.edunih.gov Studies with recombinant human P450s have confirmed the primary role of CYP1A2 in this metabolic step. nih.govdrugbank.com

Other CYP isoforms, such as CYP3A4, have been implicated in the metabolism of flutamide, although to a lesser extent, contributing to the formation of minor metabolites. nih.govdrugbank.comnih.gov The involvement of carboxylesterases is also noted in the hydrolysis of flutamide to FLU-1. researchgate.net Furthermore, NADPH:cytochrome P450 reductase is involved in the nitroreduction of flutamide. medchemexpress.comresearchgate.net

Table 1: Enzymes Involved in Flutamide Metabolism

Enzyme/Enzyme System Metabolic Reaction Metabolite(s) Formed
CYP1A2 α-hydroxylation 2-hydroxyflutamide
CYP3A4 Minor metabolic pathways Minor metabolites
Carboxylesterases Hydrolysis 4-nitro-3-(trifluoromethyl)phenylamine (FLU-1)

| NADPH:cytochrome P450 reductase | Nitroreduction | FLU-6 |

Phase I (e.g., Hydroxylation, Nitroreduction) and Phase II (e.g., Glucuronidation) Pathways

The metabolism of flutamide, and therefore this compound, proceeds through both Phase I and Phase II reactions.

Phase I Metabolism:

Hydroxylation: The most significant Phase I pathway is the hydroxylation of the aliphatic side chain to form 2-hydroxyflutamide, primarily catalyzed by CYP1A2. nih.govresearchgate.netpsu.edu

Nitroreduction: Another Phase I reaction is the reduction of the nitro group to form an amino metabolite (FLU-6), a process involving NADPH:cytochrome P450 reductase. medchemexpress.comresearchgate.netnih.gov

Hydrolysis: The amide bond can be cleaved via hydrolysis to yield 4-nitro-3-(trifluoromethyl)phenylamine (FLU-1). researchgate.net

Phase II Metabolism: Following Phase I transformations, the resulting metabolites can undergo Phase II conjugation reactions.

Glucuronidation: Glucuronic acid conjugates of hydroxylated metabolites of flutamide have been identified in human urine, indicating that glucuronidation is a relevant Phase II pathway. nih.gov Specifically, glucuronide conjugates of hydroxylated 4-nitro-3-(trifluoromethyl)-aniline have been detected. nih.gov

Impact of Deuterium (B1214612) Substitution on Metabolic Stability and Clearance

The substitution of hydrogen with deuterium in the this compound molecule is expected to influence its metabolic stability and clearance due to the kinetic isotope effect.

Deuterium Isotope Effects on Enzyme Kinetics and Metabolic Rates

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. juniperpublishers.com This difference in bond strength leads to the kinetic isotope effect, where the cleavage of a C-D bond requires more energy and thus proceeds at a slower rate. juniperpublishers.comdovepress.comdrugbank.com For drugs like flutamide, where metabolism involves the breaking of a C-H bond, deuteration at the site of metabolic attack can significantly decrease the rate of metabolism. dovepress.comwikipedia.org This effect is particularly relevant for metabolic pathways mediated by cytochrome P450 enzymes. dovepress.com The reduced rate of metabolism can lead to increased metabolic stability of the deuterated compound. juniperpublishers.comdovepress.com

Influence on Preclinical Half-Life and Systemic Exposure

Table 2: Predicted Pharmacokinetic Effects of Deuteration on Flutamide

Pharmacokinetic Parameter Expected Change with Deuteration (this compound vs. Flutamide) Rationale
Metabolic Rate Decreased Kinetic Isotope Effect
Metabolic Stability Increased Slower enzymatic cleavage of C-D bond
Half-Life (t½) Increased Reduced rate of metabolic clearance

| Systemic Exposure (AUC) | Increased | Longer persistence in circulation |

Preclinical Pharmacokinetic Profiling of this compound and its Metabolites

The pharmacokinetic profile of a drug describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion. For this compound, this profile is largely inferred from extensive studies of its non-deuterated counterpart, Flutamide, as the substitution of hydrogen with deuterium atoms is not expected to fundamentally alter its physical behavior but rather its metabolic rate.

Absorption and Distribution Studies in Animal Models

Preclinical studies in animal models indicate that Flutamide is rapidly and completely absorbed following oral administration. nih.govdrugbank.com After absorption, the parent drug and its metabolites are distributed throughout the body.

Distribution studies in male rats using radiolabeled Flutamide have shown that neither the parent compound nor its metabolites preferentially accumulate in most tissues. nih.gov However, a notable exception is the prostate gland, a primary target tissue for its therapeutic action, where accumulation does occur. nih.gov In these animal studies, total drug levels were found to be highest in all tissues approximately six hours after administration. nih.gov Both Flutamide and its primary active metabolite, 2-hydroxyflutamide, exhibit high binding to plasma proteins (94-96% and 92-94%, respectively). drugbank.com Given that deuteration does not typically alter the physicochemical properties that govern absorption and distribution, a similar profile is anticipated for this compound.

Table 1: Tissue Distribution of ¹⁴C-Flutamide in Male Rats 6 Hours Post-Administration This table is representative of data for non-deuterated Flutamide as specific studies on this compound distribution are not available.

Excretion Pathways of Deuterated Flutamide and its Metabolites

The primary route of elimination for Flutamide and its metabolites is through the kidneys. drugbank.com Studies in human volunteers showed that the drug is excreted mainly in the urine, with only a small fraction (4.2%) of a single dose being eliminated in the feces over 72 hours. nih.govdrugbank.com The urine of patients treated with Flutamide contains several metabolites, with 2-amino-5-nitro-4-(trifluoromethyl)phenol (B564732) being a major one. researchgate.net

For this compound, the excretion pathways are expected to be identical to those of Flutamide. The deuterated parent drug and its subsequent deuterated metabolites would be eliminated principally via the urine. nih.gov While the route remains the same, the composition and relative abundance of the excreted deuterated metabolites may differ from that of Flutamide due to alterations in the metabolic rate, a concept explored in the following section.

Comparative Metabolic Studies between Flutamide and this compound in Preclinical Species

The central difference in the pharmacokinetic profile between Flutamide and this compound arises from the kinetic isotope effect (KIE). symeres.com The substitution of hydrogen with its heavier, stable isotope deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. selvita.com This increased bond strength can significantly slow the rate of metabolic reactions that involve the cleavage of this bond. symeres.comonderzoekmetmensen.nl

Flutamide is extensively metabolized in the liver, primarily through hydroxylation of the isopropyl side chain by the cytochrome P450 enzyme CYP1A2. cnreagent.comnih.govnih.gov This reaction produces its main active metabolite, 2-hydroxyflutamide. nih.govnih.gov The deuterated compound, this compound, is specifically labeled with seven deuterium atoms on this isopropyl group (formally 2-(methyl-d₃)-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide-2,3,3,3-d₄). caymanchem.com

Consequently, the CYP1A2-mediated hydroxylation, the rate-limiting step in the formation of the active metabolite, is expected to be slower for this compound due to the KIE. This metabolic shift has two potential consequences:

Reduced Rate of Clearance: A slower metabolic conversion would likely lead to a reduced clearance rate and a longer plasma half-life for the parent compound, this compound, compared to Flutamide. onderzoekmetmensen.nl

Metabolic Shunting: A reduction in the primary metabolic pathway's efficiency may cause the drug to be processed through alternative, secondary metabolic routes. For Flutamide, a key alternative pathway is hydrolysis by carboxylesterase to form 4-nitro-3-(trifluoromethyl)phenylamine (FLU-1). researchgate.net

Preclinical studies using CYP1A2 knockout mice provide a functional model for this metabolic shunting. In these mice, where the primary hydroxylation pathway is genetically absent, plasma concentrations of Flutamide were significantly higher, while levels of 2-hydroxyflutamide were low. nih.gov Notably, a higher amount of the alternative metabolite, FLU-1, was detected in the urine of these animals. nih.gov It is plausible that the KIE in this compound could produce a similar, albeit less absolute, metabolic outcome, leading to higher exposure to the parent drug and increased formation of deuterated FLU-1.

Furthermore, in vitro metabolic studies of non-deuterated Flutamide using liver microsomes from different preclinical species have revealed significant variability. nih.gov While human liver microsomes primarily yield 2-hydroxyflutamide, microsomes from pigs, dogs, and rats demonstrate more extensive hydroxylation, forming various mono- and dihydroxylated isomers. nih.gov This inherent species-specific variation is a critical consideration when extrapolating preclinical metabolic data.

Table 2: In Vitro Metabolism of Flutamide in Liver Microsomes from Different Species This table summarizes findings for non-deuterated Flutamide and provides a basis for expected comparative differences with this compound.

Mechanistic Research Applications of Flutamide D7

Elucidation of Molecular and Cellular Mechanisms of Action

Flutamide-d7 is instrumental in clarifying the precise molecular and cellular actions of its non-deuterated counterpart. Flutamide (B1673489) functions by competitively inhibiting androgen receptors (ARs), which are crucial for the growth of certain cancer cells, such as in the prostate. vulcanchem.compatsnap.com It, and its active metabolite 2-hydroxyflutamide, bind to the androgen receptor, preventing androgens from activating it. patsnap.com This blockade inhibits the receptor's translocation to the cell nucleus and its subsequent regulation of genes that promote cell growth and survival. patsnap.comoaepublish.com

Androgen Receptor Antagonism Studies using Deuterated Ligands

The use of deuterated ligands like this compound is pivotal in studying androgen receptor (AR) antagonism. Flutamide is a competitive antagonist of the androgen receptor, and its active metabolite, 2-hydroxyflutamide, binds directly to the receptor. vulcanchem.commedchemexpress.com Studies using isotopically labeled compounds help in precisely tracking the ligand's interaction with the AR's ligand-binding domain. researchgate.net This allows researchers to distinguish the administered compound from its endogenously produced counterparts and to quantify its binding affinity and receptor occupancy with high precision. While specific binding affinity data for this compound is not detailed in the provided results, the methodology is established with similar deuterated compounds like deuterated enzalutamide, which functions as an AR inhibitor similarly to its non-deuterated form. patsnap.com The use of nuclear magnetic resonance (NMR) with deuterated solvents is also a common technique to study the structural changes in the AR ligand-binding domain upon ligand binding. aacrjournals.org

Investigating Cellular Signaling Pathways

Flutamide's antagonism of the androgen receptor initiates a cascade of changes in cellular signaling pathways. abcam.com By blocking androgen-mediated gene transcription, Flutamide can induce apoptosis and reduce cell migration in cancer cells. medchemexpress.com this compound, by serving as a stable, traceable version of the drug, can be used to investigate these downstream effects. medchemexpress.com For instance, research has shown that Flutamide downregulates the expression of genes involved in the epithelial-mesenchymal transition (EMT) pathway. medchemexpress.com The androgen receptor is known to interact with various signaling pathways, including the Wnt and retinoic acid receptor pathways, which are involved in cell fate and growth. abcam.com Using a labeled antagonist like this compound allows for more precise studies into how blocking the AR impacts these interconnected networks and influences cellular behavior, from proliferation to programmed cell death.

Assessment of Isotopic Effects on Receptor Binding and Biological Activity

The substitution of hydrogen with deuterium (B1214612) creates a stronger C-D bond compared to a C-H bond. This can lead to a "kinetic isotope effect" (KIE), where metabolic reactions that involve breaking this bond are slowed down. bioscientia.deresearchgate.net This effect is a cornerstone of using deuterated compounds in research.

Role of Deuterated Flutamide in Investigating Reactive Metabolite Formation and Pathways

The generation of reactive metabolites is believed to be a key factor in the liver toxicity associated with Flutamide. nih.govnih.govresearchgate.net These reactive intermediates can bind to cellular macromolecules like proteins, leading to cellular damage. researchgate.netnih.gov Deuterated compounds such as this compound are invaluable tools in these investigations, as the altered metabolic rate due to the kinetic isotope effect can help identify specific metabolic pathways responsible for producing toxic species. bioscientia.denih.gov Slowing down a particular metabolic step through deuteration can reduce the formation of a specific metabolite, thereby helping to confirm its origin and role in toxicity.

Characterization of Glutathione (B108866) Adducts

In vitro studies with human liver microsomes are used to identify reactive metabolites by trapping them with agents like reduced glutathione (GSH). nih.govnih.gov When Flutamide is incubated with human liver microsomes, several GSH adducts are formed. nih.govresearchgate.net One study identified seven different GSH adducts of Flutamide. researchgate.net A particularly interesting pathway involves the reduction of Flutamide's nitroaromatic group to an amino group, which can then be oxidized by Cytochrome P450 enzymes to form a di-imine intermediate that reacts with GSH. researchgate.net Another study identified a novel GSH conjugate where the glutathione molecule was attached directly to the amide nitrogen of Flutamide, forming a sulfenamide (B3320178) adduct. nih.govpsu.edu The use of isotopically labeled compounds like this compound in such experiments, often in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is crucial for the structural elucidation of these adducts. nih.govresearchgate.netpsu.edu The known mass shift introduced by the deuterium atoms provides a clear signature, confirming that the detected adduct originates from the administered drug.

Enzymatic Basis of Bioactivation in In Vitro Systems

The bioactivation of Flutamide into its reactive metabolites is primarily mediated by Cytochrome P450 (CYP) enzymes in the liver. nih.govnih.gov Studies with recombinant P450s have identified specific isoforms involved in these pathways.

CYP1A2 is the main enzyme responsible for converting Flutamide to its active metabolite, 2-hydroxyflutamide. caymanchem.comcaymanchem.com It is also involved in the formation of GSH adducts. nih.govnih.govnih.gov

CYP3A4 plays a role in the bioactivation of Flutamide's metabolites. nih.gov

CYP2C19 is also a primary catalyst in the formation of the novel sulfenamide GSH adduct. nih.govnih.gov

Furthermore, research has shown that NADPH:cytochrome P450 reductase (CPR) is involved in the nitroreduction of Flutamide, a key step in forming certain reactive species. researchgate.netnih.gov Using this compound in these in vitro systems can help delineate the contribution of each enzymatic pathway. By observing how deuteration at specific molecular positions affects the rate of formation of various metabolites and adducts, researchers can pinpoint the rate-limiting steps and the enzymes responsible for them. bioscientia.de This mechanistic insight is vital for understanding the drug's potential for toxicity. nih.gov

Stability and Degradation Kinetics of Flutamide D7

Evaluation of Flutamide-d7 Stability under Stress Conditions

Stress testing reveals the intrinsic stability of a molecule by identifying the likely degradation products and establishing degradation pathways. researchgate.net For Flutamide (B1673489), and by extension this compound, these studies have been performed under various conditions, including changes in pH, temperature, and exposure to oxidative and photolytic environments. psu.edursc.org

The stability of Flutamide in aqueous solutions is highly dependent on pH. Studies on Flutamide show that it is susceptible to degradation in both acidic and alkaline solutions. researchgate.netrsc.org The degradation kinetics follow a first-order model. researchgate.netresearchgate.net Maximum stability for the compound is observed in the pH range of 3.0 to 5.0. researchgate.netrsc.orgresearchgate.net In highly acidic conditions (e.g., pH 1.1), significant degradation occurs. researchgate.netnih.gov Similarly, alkaline conditions (e.g., pH 12.5) also promote the breakdown of the molecule. researchgate.netrsc.orgresearchgate.net The kinetic degradation of Flutamide is pH-dependent, following pseudo-first order kinetics. nih.gov

Table 1: pH-Dependent Degradation Kinetics of Flutamide Data inferred for this compound based on studies of Flutamide.

pH Condition Stability Kinetic Model Reference
Acidic (e.g., pH 0.5, 1.1) Labile / Clear Degradation First-Order researchgate.netrsc.orgresearchgate.netnih.gov
Neutral Stable - psu.edu
Alkaline (e.g., pH 12.5) Labile First-Order researchgate.netrsc.orgresearchgate.net

Temperature is a critical factor influencing the degradation rate of this compound in solution. Studies on Flutamide demonstrate that its degradation in aqueous solutions is accelerated at mean to high temperatures (e.g., 22°C and 37°C). researchgate.netnih.gov The degradation follows Arrhenius behavior, indicating a temperature-dependent rate constant. researchgate.netrsc.orgresearchgate.net The activation energies for the hydrolysis of Flutamide have been calculated to be 79.4 kJ/mol at pH 0.5 (in 0.3 M HCl) and 52.0 kJ/mol at pH 12.5 (in 0.03 M NaOH), quantifying the energy barrier for the degradation reaction under these conditions. researchgate.netrsc.orgresearchgate.net The kinetic degradation is temperature-dependent. nih.gov

Table 2: Temperature and pH Effects on Flutamide Degradation Data inferred for this compound based on studies of Flutamide.

Temperature Range pH Activation Energy (Ea) Kinetic Behavior Reference
70-100 °C 0.5 (0.3 M HCl) 79.4 kJ/mol First-Order, Arrhenius researchgate.netrsc.orgresearchgate.net
60-90 °C 12.5 (0.03 M NaOH) 52.0 kJ/mol First-Order, Arrhenius researchgate.netrsc.orgresearchgate.net

The ionic strength of the solution can also affect the stability of Flutamide. Research has shown that the presence of sodium chloride can prevent the degradation of Flutamide in an aqueous solution, suggesting that an increase in ionic strength can have a stabilizing effect. researchgate.netnih.gov In general, an increase in ionic strength can reduce the repulsion between charged particles in a colloid system, which can either promote aggregation or, in some cases, stabilize certain molecular structures. rasayanjournal.co.in However, for some compounds, ionic strength has been found to have no significant effect on degradation rates. researchgate.netusgs.gov

In addition to ionic strength, other environmental factors have been evaluated. Studies indicate that Flutamide is stable under oxidative (30% hydrogen peroxide) and photolytic (direct sunlight) conditions. psu.edunih.gov However, it is susceptible to degradation via hydrolysis in acidic and basic environments. uchile.cl

Identification and Characterization of Deuterated Degradation Products

Identifying degradation products is a key component of stability testing, as these impurities can affect the efficacy and safety of a pharmaceutical product. researchgate.net For this compound, the degradation products would be the deuterated analogues of those formed from Flutamide.

The primary degradation pathway for Flutamide under both acidic and alkaline conditions is the hydrolysis of the amide bond. veeprho.com This reaction cleaves the molecule into two main fragments. The major degradation product identified from the hydrolysis of Flutamide is 4-Nitro-3-(trifluoromethyl)aniline (B27955). psu.eduresearchgate.netrsc.org Other degradation pathways for Flutamide under different stress conditions (such as the solar photo-Fenton process) can include hydroxylation, hydrogen abstraction, demethylation, and cleavage. nih.gov

For this compound, which is deuterated on the isobutyryl moiety (2-(methyl-d3)-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide-2,3,3,3-d4), hydrolysis would result in the formation of 4-Nitro-3-(trifluoromethyl)aniline and the corresponding deuterated isobutyric acid (isobutyric acid-d7).

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques used to identify and confirm the structure of degradation products. rsc.org

Mass Spectrometry (MS): In the analysis of this compound degradation, MS would be used to detect the deuterated degradation products. The primary hydrolytic degradant, 4-Nitro-3-(trifluoromethyl)aniline, would have the same mass-to-charge ratio (m/z) as the degradant from unlabeled Flutamide. However, the other product, isobutyric acid-d7, would show a distinct m/z value, 7 units higher than non-deuterated isobutyric acid, confirming the degradation pathway. Tandem MS (MS/MS) can be used to further elucidate the structure of unexpected product ions by analyzing their fragmentation patterns. researchgate.net Electron Ionization Mass Spectrometry (EI+-MS) has been successfully used to identify 4-Nitro-3-trifluoromethyl aniline (B41778) as the degradation product from Flutamide. researchgate.netrsc.org

Nuclear Magnetic Resonance (NMR): NMR spectroscopy provides detailed information about the chemical structure of molecules. nih.gov In the context of this compound degradation, ¹H NMR would be particularly useful. The spectrum of the degradation mixture would show the disappearance of signals corresponding to the protons on the isobutyryl group of this compound and the appearance of new signals corresponding to the aromatic protons of 4-Nitro-3-(trifluoromethyl)aniline. Since the isobutyryl moiety in this compound is fully deuterated, it would not show signals in the ¹H NMR spectrum, and the formation of its degradation product would be confirmed by its absence. Techniques like Saturation-Transfer Difference (STD)-NMR can be employed to confirm the binding or interaction of a ligand to a receptor. nih.gov

Kinetics of Degradation (e.g., First-Order, Arrhenius Behavior)

The degradation kinetics of Flutamide, the non-deuterated parent compound of this compound, have been studied under various conditions, providing a crucial baseline for understanding the behavior of its deuterated analogue. The degradation of Flutamide is subject to factors such as pH and temperature and has been shown to follow predictable kinetic models.

Kinetics of Flutamide Degradation

Research indicates that the degradation of Flutamide in aqueous solutions follows first-order kinetics. rsc.orgresearchgate.net This means that a constant fraction of the drug degrades per unit of time, and the rate of degradation is directly proportional to the concentration of the drug. derangedphysiology.com For instance, the degradation of Flutamide via the solar photo-Fenton process was successfully fitted to a pseudo-first-order model. nih.gov

The rate of degradation is highly dependent on pH and temperature. Flutamide exhibits maximum stability in the pH range of 3.0 to 5.0. rsc.orgresearchgate.net Under both acidic and alkaline conditions, the degradation rate increases significantly. rsc.orgresearchgate.net

The influence of temperature on the degradation rate of Flutamide conforms to the Arrhenius equation, which relates the rate constant of a chemical reaction to the absolute temperature. rsc.orgresearchgate.net This relationship indicates that the degradation rate increases with rising temperature. The activation energies for the hydrolysis of Flutamide have been calculated, providing a quantitative measure of the temperature sensitivity of the degradation reaction. rsc.orgresearchgate.net For example, the activation energy at pH 0.5 was determined to be 79.4 kJ mol⁻¹, while at pH 12.5, it was 52.0 kJ mol⁻¹. rsc.orgresearchgate.net

Interactive Data Table: Degradation Kinetic Parameters for Flutamide

Parameter Condition Value Reference
Kinetic Model Aqueous Solution First-Order rsc.org, researchgate.net
Solar Photo-Fenton Pseudo-First Order nih.gov
Maximum Stability pH Range 3.0 - 5.0 rsc.org, researchgate.net
Activation Energy (Ea) pH 0.5 (0.3 M HCl) 79.4 kJ mol⁻¹ rsc.org, researchgate.net

Inferred Kinetics of this compound: The Kinetic Isotope Effect

Direct experimental studies detailing the degradation kinetics of this compound are not extensively available. However, the kinetic behavior of this compound can be inferred from the well-established principles of the kinetic isotope effect (KIE). The KIE describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. bioscientia.de

In this compound, seven hydrogen atoms on the N-isopropyl group are replaced with deuterium (B1214612). The bond between carbon and deuterium (C-D) is stronger and more stable than the carbon-hydrogen (C-H) bond. bioscientia.de Many drug degradation pathways, particularly those involving cytochrome P450 (CYP450) enzymes, involve the cleavage of a C-H bond as the rate-limiting step. bioscientia.denih.gov

Studies on other deuterated pharmaceuticals support this principle. For example, the in vitro clearance of d3-Enzalutamide in rat and human liver microsomes was found to be 49.7% and 72.9% lower, respectively, than its non-deuterated counterpart, yielding a KIE (kH/kD) value of approximately 2. nih.gov This demonstrates a significant reduction in the rate of metabolism due to deuteration.

Interactive Data Table: Illustrative Kinetic Isotope Effects in Drug Metabolism

Compound System Observed Effect KIE (kH/kD) Reference
Enzalutamide vs. d3-Enzalutamide Rat Liver Microsomes 49.7% lower clearance for d3-ENT ~2 nih.gov

Based on this established scientific precedent, the degradation of this compound is expected to adhere to first-order kinetics and exhibit Arrhenius behavior, but with a reduced rate of degradation compared to Flutamide.

Applications in Preclinical Research Models

In Vitro Cell Culture Studies Utilizing Flutamide-d7

In the realm of in vitro research, this compound is instrumental in studies involving androgen-sensitive cell lines to investigate fundamental cellular processes.

Studies on Androgen-Sensitive Cell Lines

Androgen-sensitive prostate cancer cell lines, such as LNCaP, VCaP, and LAPC4, are cornerstone models for studying the effects of androgens and antiandrogens. targetmol.cnmedrxiv.orgbiorxiv.org Flutamide (B1673489), and by extension its deuterated form for analytical purposes, has been shown to be cytotoxic to LNCaP and PC3 prostate cancer cells. targetmol.cn The LNCaP cell line, derived from a lymph node metastasis of human prostate adenocarcinoma, is particularly notable for its expression of a mutated androgen receptor (T877A), which can be paradoxically stimulated by certain antiandrogens. nih.govmdpi.com Studies on these cell lines help to understand the mechanisms of both response and resistance to antiandrogen therapies. biorxiv.orgnih.gov For instance, long-term treatment of LNCaP cells with Flutamide's active metabolite can lead to the development of a quiescent, drug-resistant cell state with stem cell-like characteristics. mdpi.com

Table 1: Androgen-Sensitive Cell Lines Used in Flutamide Research

Cell Line Origin Androgen Receptor (AR) Status Key Characteristics
LNCaP Human Prostate Cancer (Lymph Node Metastasis) Expresses mutated AR (T877A) nih.govmdpi.com Androgen-sensitive; shows atypical response to some steroids. mdpi.com
VCaP Human Prostate Cancer (Vertebral Metastasis) Expresses wild-type AR and AR-V7 variant biorxiv.org Androgen-sensitive; used to model castration-resistant prostate cancer. biorxiv.org
LAPC4 Human Prostate Cancer (Metastasis) Expresses wild-type AR nih.govmdpi.com Androgen-dependent growth phenotype. biorxiv.org
PC3 Human Prostate Cancer (Bone Metastasis) AR-negative nih.govnih.gov Androgen-independent; used as a negative control for AR activity.

| CWR22Pc | Human Primary Prostate Tumor Xenograft | AR-positive nih.gov | Androgen-regulated growth. nih.gov |

Investigations into Cellular Processes (e.g., Gene Expression, Cell Proliferation, Steroid Hormone Secretion)

This compound is employed in studies dissecting the impact of androgen receptor blockade on various cellular functions. Research has demonstrated that Flutamide can modulate the expression of genes involved in cell growth and transformation. For example, in LNCaP cells cultured in a steroid-depleted medium, Flutamide was found to up-regulate the expression of protein kinase C (PKC) isoenzymes α, β1, and ζ. nih.gov In androgen-independent PC3 cells, which lack the androgen receptor, Flutamide still potentiated the expression of four PKC isoenzymes, suggesting AR-independent effects. nih.gov

Studies have also investigated the effect of Flutamide on cell proliferation and steroid hormone secretion. In inflammatory breast cancer cell lines IPC-366 and SUM149, Flutamide treatment decreased cell proliferation in vitro. nih.gov This was accompanied by an increase in androgen levels and a decrease in estrogen levels in the culture media, suggesting that Flutamide can alter steroidogenesis. nih.gov Furthermore, Flutamide has been shown to inhibit testosterone-stimulated prostatic DNA synthesis. drugbank.com

In Vivo Animal Model Investigations with this compound

In vivo studies in animal models are crucial for understanding the systemic effects of drugs. This compound, as a stable isotope-labeled internal standard, facilitates accurate pharmacokinetic and pharmacodynamic assessments in these models. medchemexpress.comreactionbiology.comeddc.sg

Pharmacodynamic Studies in Animal Models

Pharmacodynamic studies assess the biochemical and physiological effects of a drug on the body. reactionbiology.com In animal models, Flutamide has demonstrated potent antiandrogenic effects by inhibiting androgen uptake and/or nuclear binding in target tissues. drugbank.comnih.gov This leads to a reduction in the weight of androgen-sensitive organs like the ventral prostate and seminal vesicles in rats. nih.gov Studies in stallions have determined the pharmacokinetic profile of Flutamide and its active metabolite, 2-hydroxyflutamide, providing essential data for potential veterinary applications. nih.gov The use of Flutamide in these studies helps to establish the relationship between drug exposure and its pharmacological effect.

Exploration of Physiological Responses and Pathophysiological Processes

Flutamide has been utilized in various animal models to explore its effects on physiological and pathophysiological processes beyond cancer. For instance, in a rat model of polycystic ovary syndrome (PCOS), co-treatment with Flutamide prevented the development of a PCOS-like phenotype induced by dihydrotestosterone (B1667394) (DHT), indicating that androgen receptor activation is a key modulator in the pathogenesis of this condition. biorxiv.org Another study in rats investigated the role of testosterone (B1683101) in respiratory responses, where Flutamide was used to block androgen receptors. The results showed that Flutamide reduced the hypoxic ventilatory response, suggesting a role for testosterone in respiratory control. bioscientifica.com In a rat model of postoperative pain, treatment with Flutamide exacerbated pain behaviors, suggesting an antinociceptive effect of endogenous androgens. nih.gov

Table 2: Examples of Flutamide's Effects on Physiological and Pathophysiological Processes in Animal Models

Animal Model Pathophysiological Process Key Finding with Flutamide
Rat Polycystic Ovary Syndrome (PCOS) Prevented DHT-induced PCOS-like phenotype. biorxiv.org
Rat Respiratory Control Reduced the hypoxic ventilatory response. bioscientifica.com
Rat Postoperative Pain Exacerbated pain behavior, suggesting androgen-mediated antinociception. nih.gov

| Rat | Testicular Steroidogenesis | In vitro, high doses disturbed fetal testicular steroidogenesis. researchgate.net |

Use in Xenograft Models for Preclinical Efficacy Assessment

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a mainstay of preclinical cancer research. researchgate.net Flutamide has been evaluated in various prostate cancer xenograft models. For example, it has been shown to reduce tumor growth in a PC-82 mouse xenograft model. targetmol.cnmedkoo.com In the LAPC9 xenograft model, an androgen receptor-specific molecular imaging system was used to demonstrate that Flutamide inhibits the androgen signaling pathway in androgen-dependent but not in hormone-refractory tumors. nih.gov Studies using inflammatory breast cancer xenografts (IPC-366 and SUM149) showed that Flutamide treatment reduced tumor size by 55% to 65% and decreased metastasis rates. nih.gov These studies are vital for assessing the preclinical efficacy of antiandrogen therapies and understanding the mechanisms of resistance.

Future Research Directions and Methodological Advancements

Development of Novel Synthetic Pathways for Flutamide-d7

The synthesis of Flutamide (B1673489) typically involves the acylation of 4-nitro-3-(trifluoromethyl)aniline (B27955) with an isobutyryl derivative. drnerz.comdrnerz.comgoogle.com The generation of this compound, which contains seven deuterium (B1214612) atoms on the isobutyryl moiety, necessitates specialized synthetic approaches. Future research is likely to focus on developing more efficient, scalable, and cost-effective methods for its production.

One promising avenue involves the use of deuterated starting materials. For instance, isobutyric acid-d7 or isobutyryl chloride-d7 could be employed in the acylation step. While effective, this approach can be limited by the commercial availability and cost of the deuterated precursors.

Alternative strategies focus on late-stage deuteration of the flutamide scaffold or its precursors. Methods for hydrogen-deuterium (H-D) exchange have advanced significantly. For example, using deuterated trifluoroacetic acid (CF3COOD) as both a solvent and a deuterium source has proven effective for the H-D exchange of aromatic amines and amides. researchgate.netnih.gov While this method is particularly suited for deuterating the aromatic ring, modifications could be explored for other positions. Another approach involves the reduction of a suitable precursor amide using a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD4) to introduce deuterium into the alkyl chain. epj-conferences.org

Future research could explore innovative catalytic systems for selective deuteration, potentially lowering the cost and improving the efficiency of this compound synthesis. The development of such pathways is crucial for making this and other deuterated compounds more accessible for widespread research applications.

Table 1: Potential Synthetic Strategies for this compound

Strategy Description Key Reagents/Conditions Potential Advantages Challenges
Precursor Deuteration Acylation of 4-nitro-3-(trifluoromethyl)aniline with a pre-deuterated acylating agent. Isobutyryl chloride-d7, Pyridine High isotopic purity, straightforward reaction. Cost and availability of deuterated starting materials.
Reductive Deuteration Reduction of a precursor containing a suitable functional group to an isopropyl-d7 moiety. Lithium aluminum deuteride (LiAlD4) Potentially high deuterium incorporation. Requires synthesis of a suitable precursor.

| Catalytic H-D Exchange | Direct exchange of hydrogen for deuterium on the flutamide molecule or a late-stage intermediate. | CF3COOD, Metal catalysts (e.g., Palladium) | Can be performed late in the synthetic route. | Achieving high selectivity and incorporation levels on the alkyl group can be difficult. researchgate.netnih.gov |

Integration of this compound in Multi-Omics Approaches (e.g., Metabolomics, Proteomics)

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of biological systems. Stable isotope-labeled compounds like this compound are invaluable tools in these studies, particularly in mass spectrometry-based proteomics and metabolomics. acs.orgnih.gov

In metabolomics, this compound can serve as an ideal internal standard for the accurate quantification of flutamide and its metabolites in complex biological matrices like plasma, urine, or tissue extracts. iroatech.comthermofisher.com Because deuterated standards are nearly identical to their non-deuterated counterparts in terms of chemical and physical properties, they co-elute during chromatography and experience similar ionization efficiencies and matrix effects in the mass spectrometer. creative-proteomics.comhilarispublisher.com By adding a known amount of this compound to a sample, researchers can correct for sample loss during preparation and variations in instrument response, leading to highly accurate and reproducible quantification. isolife.nl

Similarly, in targeted proteomics, stable isotope-labeled (SIL) peptides are used as internal standards for protein quantification. creative-proteomics.com While this compound is not a peptide, its application in metabolomics can be integrated with proteomics data to build comprehensive models of drug action and toxicity. For instance, quantitative metabolomics using this compound could be combined with proteomic analyses to correlate changes in flutamide metabolism with alterations in protein expression profiles, providing insights into the drug's mechanism of action and potential off-target effects. The use of stable isotope-labeled compounds can also aid in the interpretation of toxicogenomics data by linking gene expression changes to the formation of specific metabolites. acs.orgnih.gov

Table 2: Applications of this compound in Multi-Omics

Omics Field Application of this compound Benefit
Metabolomics Internal Standard for LC-MS Accurate quantification of flutamide and its metabolites, correction for matrix effects and ion suppression. iroatech.comthermofisher.com
Proteomics (Integrated Analysis) Correlate drug/metabolite levels with changes in protein expression to understand mechanisms of action and resistance.

| Toxicogenomics | Mechanistic Tool | Link specific metabolic pathways of flutamide to changes in gene expression associated with toxicity. acs.orgnih.gov |

Expanding the Utility of Deuterated Compounds in Mechanistic Toxicology and Drug Discovery

The kinetic isotope effect (KIE) is a cornerstone of utilizing deuterated compounds in drug discovery. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and as a result, reactions involving the cleavage of a C-D bond often proceed more slowly. nih.gov This principle can be strategically applied in mechanistic toxicology.

If a drug's toxicity is caused by a specific reactive metabolite, deuterating the site of metabolic attack can slow down the formation of that toxic metabolite, potentially mitigating the adverse effects. acs.orgnih.govresearchgate.net this compound could be used as a research tool to investigate the toxicology of flutamide. By comparing the toxicity profiles of flutamide and this compound in preclinical models, researchers could determine the extent to which metabolism of the isobutyryl group contributes to any observed toxicity. This approach helps to establish a mechanistic link between metabolism and toxicity. acs.orgresearchgate.net

Beyond toxicology, deuteration is a recognized strategy to improve the pharmacokinetic properties of drugs. wikipedia.orgnih.gov By slowing down metabolism, deuteration can increase a drug's half-life and exposure, potentially allowing for lower or less frequent dosing. researchgate.net While this compound is primarily an internal standard, its own pharmacokinetic profile compared to flutamide could provide valuable data on the metabolic lability of the isobutyryl group, informing the design of next-generation nonsteroidal antiandrogens with optimized metabolic stability.

Potential for this compound in Understanding Deuterium Isotope Effects Beyond Pharmacokinetics

The primary application of deuteration in drug development has been to modulate pharmacokinetics by altering metabolic rates. nih.gov However, the substitution of hydrogen with deuterium can lead to more subtle changes in molecular properties that are not fully understood. The C-D bond is slightly shorter and has different vibrational frequencies than the C-H bond, which could, in principle, affect non-covalent interactions such as hydrogen bonding and van der Waals forces. wikipedia.org

Future research could leverage this compound to explore these secondary isotope effects. For example, highly sensitive biophysical techniques could be used to investigate whether the deuteration of the isobutyryl group has any measurable impact on the binding affinity or kinetics of flutamide for the androgen receptor. While such effects are generally considered to be small or negligible, their systematic study could reveal new principles for drug design. researchgate.net

Furthermore, this compound can be a valuable tool for studying the mechanisms of the enzymes that metabolize it, such as cytochrome P450s. By precisely measuring the kinetic isotope effect on the rate of its metabolism, researchers can gain detailed insights into the transition state of the enzymatic reaction. nih.gov This information is fundamental to understanding enzyme function and can aid in predicting drug-drug interactions and designing enzyme inhibitors.

Q & A

Q. What are the critical considerations when synthesizing Flutamide-d7 to ensure isotopic purity and chemical stability?

Methodological Answer:

  • Synthesis Optimization : Use deuterated precursors (e.g., D₂O, deuterated solvents) under inert conditions to minimize proton exchange. Monitor reaction progress via LC-MS to track deuterium incorporation .
  • Isotopic Verification : Confirm deuterium placement using 1H NMR^1\text{H NMR} (absence of proton signals at specific positions) and high-resolution mass spectrometry (HRMS) to validate molecular mass shifts (+7 Da for seven deuteriums) .
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS analysis to assess isotopic integrity under stress conditions .

Q. Which analytical techniques are most reliable for characterizing this compound, and how do they address deuterium incorporation verification?

Methodological Answer:

  • NMR Spectroscopy : Compare 1H^1\text{H} and 2H^2\text{H} decoupled 13C NMR^{13}\text{C NMR} spectra to confirm deuterium substitution patterns. For example, loss of 1H-13C^1\text{H-}^{13}\text{C} coupling in deuterated carbons .
  • Isotopic Ratio Mass Spectrometry (IRMS) : Quantify deuterium abundance (>98% purity) by analyzing D/H\text{D/H} ratios in hydrolyzed samples .
  • X-ray Crystallography : Resolve crystal structures to confirm deuterium positions in the aromatic ring, though this requires high-purity crystalline samples .

Q. How should researchers validate the metabolic stability of this compound in preclinical models?

Methodological Answer:

  • In Vitro Assays : Use liver microsomes (human/rat) with NADPH cofactors. Monitor parent compound depletion via LC-MS/MS, comparing t1/2t_{1/2} values between Flutamide and this compound to quantify isotopic effects .
  • Control Experiments : Include non-deuterated controls and adjust for enzyme batch variability (e.g., CYP1A2 activity levels) to isolate deuterium-specific effects .

Advanced Research Questions

Q. How can isotopic effects in this compound confound data interpretation in androgen receptor binding assays?

Methodological Answer:

  • Competitive Binding Studies : Use radiolabeled 3HR1881^3\text{H}-R1881 with varying this compound concentrations. Normalize data to account for potential kinetic isotope effects (KIEs) on binding rates, which may alter IC50_{50} values .
  • Molecular Dynamics Simulations : Model deuterium’s impact on hydrogen bonding and hydrophobic interactions to distinguish steric vs. electronic contributions to binding affinity .

Q. What methodologies are recommended for resolving contradictions in reported metabolic half-lives of this compound across different in vitro models?

Methodological Answer:

  • Interlaboratory Harmonization : Standardize incubation conditions (e.g., microsome/protein concentration, NADPH regeneration systems) to minimize variability. Use pooled human liver microsomes (pHLM) for consistency .
  • Isotopic Tracing : Co-incubate this compound with 13C ^{13}\text{C}-labeled analogs to differentiate phase I/II metabolism pathways and quantify deuterium retention in metabolites via MS/MS fragmentation patterns .

Q. How can researchers design pharmacokinetic studies to isolate the isotopic effect of deuterium in this compound from other metabolic variables?

Methodological Answer:

  • Crossover Animal Studies : Administer Flutamide and this compound to the same cohort with washout periods. Compare AUC, CmaxC_{\text{max}}, and clearance rates while controlling for diet-induced enzyme variability (e.g., CYP3A4 inducers) .
  • Compartmental Modeling : Use nonlinear mixed-effects modeling (NONMEM) to separate deuterium-specific metabolic shifts from intersubject variability in absorption/distribution .

Q. What strategies mitigate deuterium/hydrogen (D/H) exchange in this compound during long-term stability studies?

Methodological Answer:

  • Lyophilization : Store lyophilized this compound at -80°C under argon to minimize proton exchange with ambient moisture .
  • Stabilizer Additives : Use deuterated buffers (e.g., DMSO-d₆) in solution-phase studies to reduce back-exchange. Validate via 1H NMR^1\text{H NMR} at weekly intervals .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in deuterium positional isomerism reported in this compound synthesis protocols?

Methodological Answer:

  • Isotopic Labeling Maps : Use 2H13C^2\text{H}-^{13}\text{C} HSQC NMR to assign deuterium positions unambiguously. Cross-validate with synthetic standards (e.g., site-specifically deuterated analogs) .
  • Crystallographic Validation : Compare X-ray structures of disputed isomers to resolve positional ambiguity .

Q. What statistical approaches are robust for analyzing small-sample datasets in this compound toxicity studies?

Methodological Answer:

  • Bayesian Hierarchical Models : Account for interanimal variability by pooling data across dose groups while preserving subgroup estimates (e.g., liver enzyme elevations) .
  • Nonparametric Tests : Use Wilcoxon signed-rank tests for paired metabolic data (Flutamide vs. This compound) to avoid normality assumptions .

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